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molecular formula C15H22O2 B8363315 4-n-Hexanoyl-2,6-dimethylanisole

4-n-Hexanoyl-2,6-dimethylanisole

Cat. No. B8363315
M. Wt: 234.33 g/mol
InChI Key: SBYLCDNYQUHABW-UHFFFAOYSA-N
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Patent
US04695581

Procedure details

2,6-Dimethylanisole and n-hexanoyl chloride were treated in the same way as in step (a) of Example 30 to give 4-n-hexanoyl-2,6-dimethylanisole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10].[C:11](Cl)(=[O:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>>[C:11]([C:6]1[CH:5]=[C:4]([CH3:8])[C:3]([O:9][CH3:10])=[C:2]([CH3:1])[CH:7]=1)(=[O:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)(=O)C1=CC(=C(C(=C1)C)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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